An In-Depth Technical Guide to the Chemical Properties and Synthetic Profile of 5-Amino-2-cyclopropyloxazole-4-carbonitrile
An In-Depth Technical Guide to the Chemical Properties and Synthetic Profile of 5-Amino-2-cyclopropyloxazole-4-carbonitrile
Abstract: This technical guide provides a comprehensive analysis of 5-Amino-2-cyclopropyloxazole-4-carbonitrile (CAS No. 196411-04-8), a heterocyclic compound of significant interest in modern medicinal chemistry. As a member of the 1,3-oxazole class, this molecule serves as a valuable scaffold for the design of novel therapeutics, most notably as a potential antibacterial agent.[1] This document delineates its core physicochemical properties, predicted spectroscopic profile, and chemical reactivity. A detailed, plausible synthetic protocol is presented, grounded in established chemical principles, to guide researchers in its preparation. Furthermore, this guide explores its mechanism of action, applications in drug discovery, and essential safety and handling protocols for laboratory settings. The insights provided are intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity in their work.
Introduction and Significance
The 1,3-oxazole ring is a privileged scaffold in pharmaceutical design, capable of interacting with a diverse range of biological receptors and enzymes.[1] 5-Amino-2-cyclopropyloxazole-4-carbonitrile emerges from this class as a molecule with a unique combination of structural motifs: a strained cyclopropyl ring, a nucleophilic amino group, and an electrophilic carbonitrile. This specific arrangement of functional groups imparts distinct chemical properties and significant therapeutic potential.
The primary driver of research into this compound is its promising activity as a novel antibacterial agent.[1] Studies have identified its potential to inhibit the bacterial enzyme enoyl-ACP reductase (ENR), a critical component of the bacterial fatty acid biosynthesis pathway.[1] This mechanism is particularly noteworthy as it has shown efficacy against multidrug-resistant (MDR) strains of E. coli.[1] Beyond its direct biological activity, the molecule's structure makes it a versatile intermediate for the synthesis of more complex bioactive compounds targeting diseases such as cancer and inflammatory conditions.[1] The inclusion of the cyclopropyl group is a strategic design choice, often employed in medicinal chemistry to enhance metabolic stability, increase potency, and improve the overall pharmacological profile of a drug candidate.[2][3]
Physicochemical and Spectroscopic Profile
The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties and structural characteristics.
Caption: 2D Structure of 5-Amino-2-cyclopropyloxazole-4-carbonitrile.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-amino-2-cyclopropyl-1,3-oxazole-4-carbonitrile | [1] |
| CAS Number | 196411-04-8 | [1] |
| Molecular Formula | C₇H₇N₃O | [1] |
| Molecular Weight | 149.15 g/mol | [1] |
| Purity | Typically supplied at ≥98% | [1] |
| Appearance | Solid (predicted) | - |
| logP (estimated) | ~1.76 (for a related structure) | |
Predicted Spectroscopic Analysis
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.[4][5] Based on its functional groups, the following spectral characteristics are predicted:
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 2230 - 2210 | C≡N Stretch | Nitrile (-CN) |
| 1650 - 1580 | C=N and C=C Stretch | Oxazole Ring |
| 1250 - 1020 | C-O Stretch | Oxazole Ring Ether Linkage |
| 3100 - 3000 | C-H Stretch | Cyclopropyl Ring |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide key information about the electronic environment of the hydrogen atoms. A broad singlet corresponding to the two amino protons is expected. The cyclopropyl group should exhibit a complex multiplet pattern: one proton on the tertiary carbon and four protons on the two CH₂ groups, likely in the upfield region (approx. 0.5-1.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton. Distinct signals are predicted for the nitrile carbon (approx. 115-120 ppm), the five carbons of the substituted oxazole ring, and the three carbons of the cyclopropyl group. The carbonyl-like carbons of the oxazole ring (C2 and C5) will be the most downfield.
-
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 149.15. Common fragmentation patterns may include the loss of the nitrile group (-26 Da) or fragmentation of the cyclopropyl ring.
Synthesis and Mechanistic Insights
While specific proprietary synthesis routes may exist, a chemically sound and efficient pathway can be proposed based on established methods for constructing substituted 5-aminooxazoles.[6] The following protocol outlines a plausible two-step synthesis starting from readily available materials.
Proposed Synthetic Pathway
The proposed synthesis involves the acylation of an aminonitrile precursor followed by a base-catalyzed intramolecular cyclization. This approach is chosen for its efficiency and convergence, allowing for the rapid assembly of the core oxazole structure.
Caption: Proposed two-step synthetic workflow.
Detailed Experimental Protocol
Objective: To synthesize 5-Amino-2-cyclopropyloxazole-4-carbonitrile via acylation and subsequent cyclization.
Step 1: Synthesis of N-(cyanomethyl)cyclopropanecarboxamide (Intermediate)
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add aminoacetonitrile hydrochloride (1.0 eq) and dichloromethane (DCM) as the solvent.
-
Basification: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and act as a base for the subsequent reaction. The choice of triethylamine is critical as it is a non-nucleophilic base that effectively scavenges the HCl generated during the reaction without competing in the acylation.
-
Acylation: While maintaining the temperature at 0 °C, add a solution of cyclopropanecarbonyl chloride (1.1 eq) in DCM dropwise via the dropping funnel over 30 minutes. This slow addition is crucial to control the exothermic reaction and prevent side-product formation.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The acidic and basic washes serve to remove any unreacted starting materials and base.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be purified by column chromatography or used directly in the next step if sufficiently pure.
Step 2: Cyclization to 5-Amino-2-cyclopropyloxazole-4-carbonitrile (Final Product)
-
Dehydration/Activation: In a separate dry flask under a nitrogen atmosphere, add the intermediate N-(cyanomethyl)cyclopropanecarboxamide (1.0 eq) to a suitable solvent like acetonitrile. Cool the solution to 0 °C.
-
Cyclization Agent: Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise. POCl₃ acts as a powerful dehydrating agent, activating the amide carbonyl for intramolecular attack by the nitrile nitrogen, initiating the cyclization cascade.
-
Reaction: After the addition, allow the mixture to stir at room temperature for 1-2 hours before heating to a gentle reflux for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Neutralization and Cyclization: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic mixture with a strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or by carefully adding a saturated solution of sodium carbonate until the pH is basic. This neutralization step facilitates the final ring-closing and aromatization to the oxazole.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final, pure 5-Amino-2-cyclopropyloxazole-4-carbonitrile.
Chemical Reactivity and Potential Transformations
The molecule's reactivity is governed by the interplay of its three key functional groups. Understanding these sites of reactivity is crucial for its use as a synthetic intermediate.
Caption: Key reactive sites on the core scaffold.
-
Amino Group (C5): The primary amino group is a strong nucleophile and represents the most reactive site for electrophilic attack. It can readily undergo reactions such as acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents at this position.[1]
-
Nitrile Group (C4): The carbonitrile is susceptible to nucleophilic attack and reduction. It can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄), providing a linker for further functionalization. Alternatively, it can be hydrolyzed under acidic or basic conditions to the corresponding carboxamide or carboxylic acid.[1]
-
Oxazole Ring: The oxazole ring is an aromatic heterocycle and is generally stable under neutral and moderately acidic or basic conditions. However, extreme conditions can lead to ring-opening reactions. Its primary role is to provide a rigid, planar scaffold that correctly orients the appended functional groups for biological interactions.
Safety, Handling, and Storage
Proper handling of 5-Amino-2-cyclopropyloxazole-4-carbonitrile is essential to ensure laboratory safety. The toxicological properties of this specific chemical have not been exhaustively investigated, and it should be handled with care.[7]
Table 2: Hazard Identification and Precautionary Statements
| Hazard Type | GHS Statement | Precautionary Measures | Source |
|---|---|---|---|
| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing. | [7][8][9] |
| Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[7][8][9] |
-
Engineering Controls: All handling should be performed inside a certified chemical fume hood to minimize inhalation exposure.[7][8] An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment (PPE): Wear impervious gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat.[7]
-
First Aid Measures:
-
Inhalation: Move the victim to fresh air. Seek medical attention if breathing becomes difficult.[7]
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[7][8]
-
Eye Contact: Flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
-
-
Storage and Stability: Store in a tightly closed container in a dry, cool, and well-ventilated area.[7] Keep away from incompatible materials such as strong oxidizing agents, heat, flames, and sparks.[7][8] The product is expected to be chemically stable under standard ambient conditions.
Conclusion
5-Amino-2-cyclopropyloxazole-4-carbonitrile stands out as a heterocyclic scaffold with considerable promise for drug discovery and development. Its unique structural features, particularly the combination of a cyclopropyl moiety with the functionalized oxazole core, make it a compelling candidate for generating novel antibacterial agents that can combat resistance. The compound's reactivity profile also allows for its use as a versatile building block in the synthesis of a wide array of other potential therapeutics. This guide provides the foundational chemical knowledge—from its intrinsic properties and synthesis to its safe handling—required for researchers to effectively explore and exploit the full potential of this valuable molecule.
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